molecular formula C14H11NO2 B109272 2-(4-Methoxyphenyl)-1,3-benzoxazole CAS No. 838-34-6

2-(4-Methoxyphenyl)-1,3-benzoxazole

Cat. No.: B109272
CAS No.: 838-34-6
M. Wt: 225.24 g/mol
InChI Key: RAPOAMGKAJWGHU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-benzoxazole is a member of flavonoids and an ether . It has a molecular weight of 243.265 .


Synthesis Analysis

The synthesis of this compound involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Another synthesis method involves the use of semicarbazone and thiosemicarbazone moieties .


Molecular Structure Analysis

The molecular structure and vibrational frequencies of this compound have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions of this compound involve interactions with other compounds to form new compounds with antimicrobial properties . The compound also exhibits reactivity with infrared and Raman spectra .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

2-(4-Methoxyphenyl)-1,3-benzoxazole and its derivatives have been explored in the development of fluorescent probes. For instance, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole are used in sensing applications, particularly for detecting magnesium and zinc cations. These compounds exhibit fluorescence enhancement under basic conditions, attributed to their high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).

Photochemical Properties

The photochemical properties of benzoxazole derivatives, including this compound, have been extensively studied. Research shows that these compounds exhibit unique fluorescence properties with large Stokes-shifted fluorescence and dual fluorescence emissions under specific conditions. This research contributes to understanding the excited-state behaviors and potential applications in photochemical and photophysical domains (Ohshima et al., 2007).

Antimicrobial and Photosynthesis-Inhibiting Properties

Some this compound derivatives demonstrate significant antimicrobial activity against various mycobacterial strains. Additionally, these compounds have been evaluated for their ability to inhibit photosynthetic electron transport in plants, showing potential as bioactive agents in agricultural and pharmaceutical applications (Imramovský et al., 2014).

Synthesis and Catalytic Applications

Advancements in the synthesis of this compound derivatives have been achieved using various methods. These developments not only provide efficient routes for producing these compounds but also explore their use as ligands in catalytic processes (Singh et al., 2017).

Nanotechnology and Material Science

Research has also delved into the use of this compound derivatives in nanotechnology and material science. These compounds have facilitated the production of fluorescent nanofibers and microcrystals, offering potential applications in biotechnology and material engineering (Ghodbane et al., 2012).

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPOAMGKAJWGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333119
Record name 2-(4-methoxyphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-34-6
Record name 2-(4-Methoxyphenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an acetic acid solvent in the presence of sodium acetate (NaOAc) (3.0 eq.), a solution including 2-aminophenol (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) was refluxed. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried, filtered, and evaporated. The residual was purified by silica gel column chromatography using hexane and acetone (25:1) to obtain a solid Compound 124.
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6.9%

Synthesis routes and methods II

Procedure details

A mixture of 1.15 g (5 mmoles) of 2-(p-chlorophenyl)benzoxazole, 2.5 g of sodium methoxide and 10 ml of dimethyl sulfoxide is heated at 80° C.-90° C. under nitrogen atmosphere for one hour. The mixture is cooled and diluted with 100 ml of water. The title compound (1 g, 87 percent yield) precipitates and is recovered. It has a melting point of 99.5° C.-101.5° C.
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100 mL
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87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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